![molecular formula C19H21NO6 B15168026 Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate CAS No. 620960-33-0](/img/structure/B15168026.png)
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, featuring a naphthalene ring and a nitroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate typically involves the esterification of propanedioic acid derivatives with diethyl groups. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity. One common method involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile in a copper (I)-catalyzed alkyne–azide cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of propanedioic acid, used in similar synthetic applications.
Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid share structural similarities and are used in related research fields.
Propriétés
Numéro CAS |
620960-33-0 |
|---|---|
Formule moléculaire |
C19H21NO6 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
diethyl 2-[(1S)-1-naphthalen-1-yl-2-nitroethyl]propanedioate |
InChI |
InChI=1S/C19H21NO6/c1-3-25-18(21)17(19(22)26-4-2)16(12-20(23)24)15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16-17H,3-4,12H2,1-2H3/t16-/m1/s1 |
Clé InChI |
ZOXOBWOVTGJGDD-MRXNPFEDSA-N |
SMILES isomérique |
CCOC(=O)C([C@H](C[N+](=O)[O-])C1=CC=CC2=CC=CC=C21)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CC2=CC=CC=C21)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


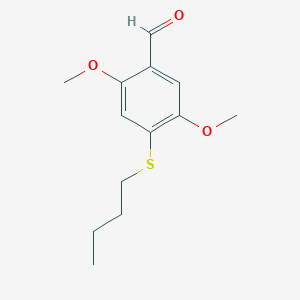
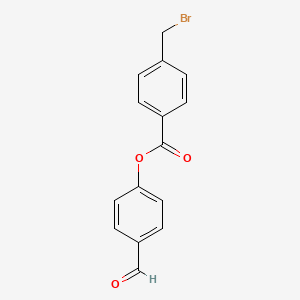
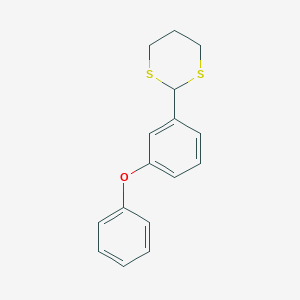
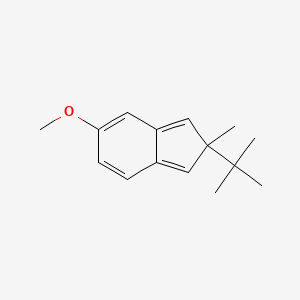
![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)
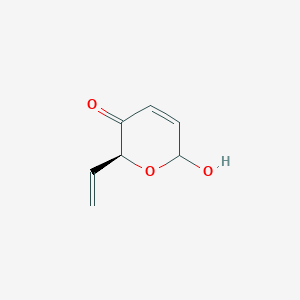
![1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B15167984.png)
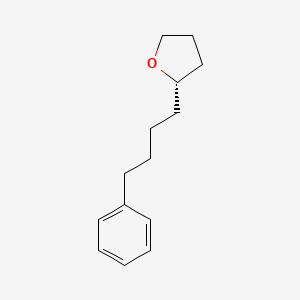
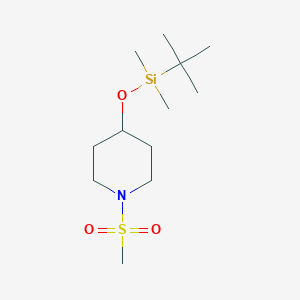
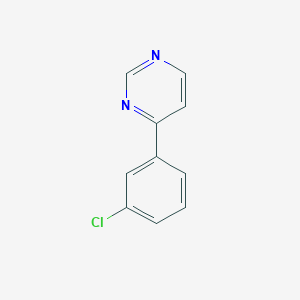
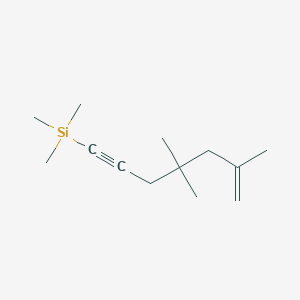
![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
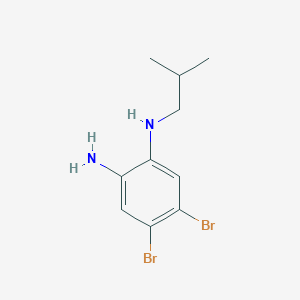
![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)
